molecular formula C26H22FN3O4 B242038 3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide

3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide

Número de catálogo B242038
Peso molecular: 459.5 g/mol
Clave InChI: FRIYRIXWYAPNST-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide, also known as Compound A, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mecanismo De Acción

The mechanism of action of 3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide A is complex and involves multiple pathways. It has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) and inhibit the nuclear factor kappa B (NF-κB) pathway, leading to the inhibition of cell growth and inflammation. Additionally, 3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide A has been shown to regulate glucose and lipid metabolism by activating the adenosine monophosphate-activated protein kinase (AMPK) pathway.
Biochemical and Physiological Effects:
3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide A has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide A inhibits cell growth and induces apoptosis in cancer cells. Furthermore, 3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide A has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide A has been shown to regulate glucose and lipid metabolism by increasing insulin sensitivity and reducing lipid accumulation in adipose tissue.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide A has several advantages for lab experiments, including its high potency and specificity for its target receptors. Additionally, 3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide A has been shown to be well-tolerated in animal models, with no significant toxicity observed. However, the synthesis method for 3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide A is complex and requires specialized equipment and expertise. Furthermore, the efficacy of 3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide A in clinical trials has not yet been established, and further research is needed to determine its safety and efficacy in humans.

Direcciones Futuras

There are several future directions for research on 3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide A. One potential direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular disease. Additionally, further research is needed to determine the optimal dosage and administration of 3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide A for therapeutic use. Furthermore, the development of more efficient synthesis methods for 3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide A would enable its widespread use in scientific research and potentially in clinical settings.
Conclusion:
3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide A is a synthetic compound with significant potential for therapeutic applications in the treatment of various diseases, including cancer, inflammation, and metabolic disorders. Its complex mechanism of action and biochemical and physiological effects make it a promising candidate for further research. However, further studies are needed to determine its safety and efficacy in humans, and the development of more efficient synthesis methods would enable its widespread use in scientific research and clinical settings.

Métodos De Síntesis

3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide A is synthesized through a multi-step process involving the reaction of various reagents and intermediates. The synthesis method involves the use of organic solvents and requires careful monitoring of reaction conditions to ensure the purity and yield of the final product.

Aplicaciones Científicas De Investigación

3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide A has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and metabolic disorders. Several studies have shown that 3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide A has anticancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, 3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide A has been shown to have anti-inflammatory effects, reducing inflammation in animal models of inflammatory diseases. Moreover, 3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide A has been shown to have potential in the treatment of metabolic disorders, such as obesity and diabetes, by regulating glucose and lipid metabolism.

Propiedades

Nombre del producto

3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide

Fórmula molecular

C26H22FN3O4

Peso molecular

459.5 g/mol

Nombre IUPAC

3-[3-(4-fluorophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-5-yl)ethyl]propanamide

InChI

InChI=1S/C26H22FN3O4/c1-15-19(6-7-25(31)29-9-8-18-12-28-14-30-18)26(32)34-24-11-23-21(10-20(15)24)22(13-33-23)16-2-4-17(27)5-3-16/h2-5,10-14H,6-9H2,1H3,(H,28,30)(H,29,31)

Clave InChI

FRIYRIXWYAPNST-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=C3C(=C2)OC=C3C4=CC=C(C=C4)F)CCC(=O)NCCC5=CN=CN5

SMILES canónico

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F)CCC(=O)NCCC5=CN=CN5

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.